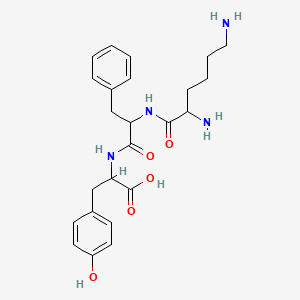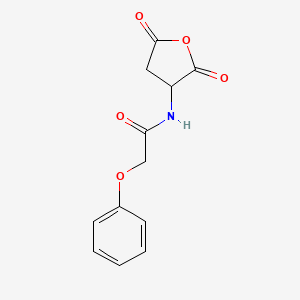
H-Lys-phe-tyr-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Lys-phe-tyr-OH est un tripeptide composé de lysine, de phénylalanine et de tyrosine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de H-Lys-phe-tyr-OH implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus commence par la fixation de l'acide aminé C-terminal (tyrosine) à la résine, suivie de l'addition étape par étape de la phénylalanine et de la lysine. Chaque acide aminé est protégé par un groupe protecteur temporaire pour éviter des réactions secondaires indésirables. Le produit final est clivé de la résine et déprotégé pour donner this compound .
Méthodes de production industrielle
La production industrielle de this compound suit des principes similaires à la synthèse en laboratoire, mais à plus grande échelle. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour améliorer l'efficacité et la reproductibilité. L'utilisation de la chromatographie liquide haute performance (CLHP) garantit la pureté du produit final .
Analyse Des Réactions Chimiques
Types de réactions
H-Lys-phe-tyr-OH subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Le groupe phénol de la tyrosine est particulièrement sensible à l'oxydation, conduisant à la formation de quinones et d'autres produits oxydés .
Réactifs et conditions courants
Oxydation : Le periodinane de Dess-Martin (DMP) est couramment utilisé pour l'oxydation sélective du résidu tyrosine.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés pour réduire les formes oxydées du peptide.
Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau du résidu lysine, en particulier au niveau du groupe amino.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des dérivés de tyrosine oxydés, des formes réduites du peptide et des dérivés de lysine substitués .
Applications de la recherche scientifique
This compound a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les techniques de synthèse et de modification peptidiques.
Biologie : Etudié pour son rôle dans les interactions protéine-protéine et l'activité enzymatique.
Industrie : Utilisé dans la production de matériaux à base de peptides et comme composant dans diverses analyses biochimiques.
Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe phénol de la tyrosine peut participer aux liaisons hydrogène et aux interactions hydrophobes, tandis que le groupe amino de la lysine peut former des liaisons ioniques. Ces interactions facilitent la liaison du peptide à ses cibles, modulant leur activité et leur fonction .
Applications De Recherche Scientifique
H-Lys-phe-tyr-OH has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of H-Lys-phe-tyr-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The phenol group in tyrosine can participate in hydrogen bonding and hydrophobic interactions, while the amino group in lysine can form ionic bonds. These interactions facilitate the binding of the peptide to its targets, modulating their activity and function .
Comparaison Avec Des Composés Similaires
Composés similaires
H-Tyr-phe-OH : Un dipeptide dépourvu du résidu lysine, ce qui affecte ses propriétés de liaison et sa réactivité.
H-Lys-phe-OH : Un dipeptide dépourvu du résidu tyrosine, ce qui modifie son potentiel d'oxydation et son interaction avec les cibles moléculaires.
Unicité
H-Lys-phe-tyr-OH est unique en raison de la présence des trois acides aminés, qui confèrent des propriétés chimiques et biologiques distinctes. La combinaison de lysine, de phénylalanine et de tyrosine permet des interactions et une réactivité diverses, ce qui en fait un composé précieux pour diverses applications .
Propriétés
IUPAC Name |
2-[[2-(2,6-diaminohexanoylamino)-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O5/c25-13-5-4-8-19(26)22(30)27-20(14-16-6-2-1-3-7-16)23(31)28-21(24(32)33)15-17-9-11-18(29)12-10-17/h1-3,6-7,9-12,19-21,29H,4-5,8,13-15,25-26H2,(H,27,30)(H,28,31)(H,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKBMTKICGGSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCCCN)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-4-(4-fluoro-2-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B12106567.png)
![Methyl 4-[4-(trifluoromethoxy)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12106569.png)

![N-[1-[[1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12106592.png)


![[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B12106604.png)

![2,2-Dimethyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B12106622.png)

![Ir(mppy)3; Tris[2-(p-tolyl)pyridine-C2 pound notN)]iridium(III)](/img/structure/B12106633.png)
![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12106647.png)

